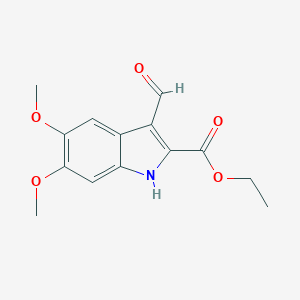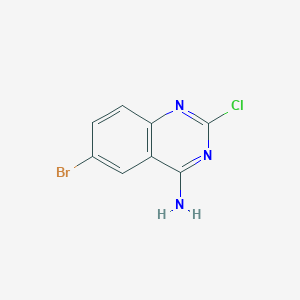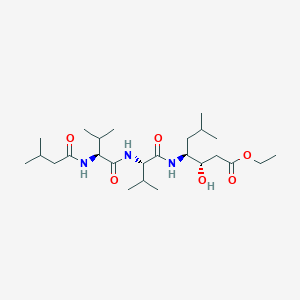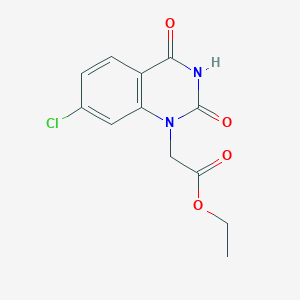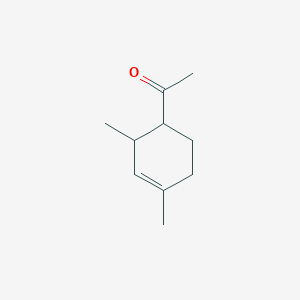
1-(2,4-Dimethylcyclohex-3-en-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylcyclohex-3-en-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is also known as DMCO or DMCE and is a ketone derivative of cyclohexene. DMCO is a colorless liquid with a sweet, floral odor and is used in various scientific applications due to its unique properties.
作用機序
The mechanism of action of DMCO is not well understood. However, it is believed that DMCO acts as a nucleophile in various chemical reactions and is involved in the formation of carbon-carbon bonds. DMCO is also believed to be involved in the formation of enols and enolates, which are important intermediates in organic synthesis.
生化学的および生理学的効果
DMCO has not been extensively studied for its biochemical and physiological effects. However, it is believed to be a relatively safe compound and does not have any known toxic effects on humans or animals. DMCO is also not known to cause any significant environmental damage.
実験室実験の利点と制限
DMCO has several advantages for lab experiments. It is a relatively stable compound and can be stored for long periods without degradation. DMCO is also easy to handle and can be used in various chemical reactions. However, DMCO has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. DMCO is also not readily available in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMCO. One area of research could be the development of new synthesis methods for DMCO that are more efficient and cost-effective. Another area of research could be the investigation of the biochemical and physiological effects of DMCO, which could lead to the development of new pharmaceuticals or agrochemicals. Additionally, DMCO could be used as a building block for the synthesis of new fragrances or flavors. Overall, DMCO has a wide range of potential applications in scientific research, and further investigation is needed to fully understand its properties and potential uses.
合成法
DMCO is synthesized through the reaction of 2,4-dimethylcyclohex-3-ene-1-one with ethylmagnesium bromide. The reaction is carried out in anhydrous conditions under a nitrogen atmosphere. The product is then purified through distillation to obtain pure DMCO. This synthesis method is widely used in the production of DMCO for scientific research purposes.
科学的研究の応用
DMCO is used in various scientific research applications due to its unique properties. It is widely used in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and fragrances. DMCO is also used as a solvent in various chemical reactions and as a reagent in organic synthesis.
特性
CAS番号 |
117933-60-5 |
|---|---|
製品名 |
1-(2,4-Dimethylcyclohex-3-en-1-yl)ethanone |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1-(2,4-dimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-4-5-10(9(3)11)8(2)6-7/h6,8,10H,4-5H2,1-3H3 |
InChIキー |
LXWLBFXNZBZRMK-UHFFFAOYSA-N |
SMILES |
CC1C=C(CCC1C(=O)C)C |
正規SMILES |
CC1C=C(CCC1C(=O)C)C |
同義語 |
Ethanone, 1-(2,4-dimethyl-3-cyclohexen-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



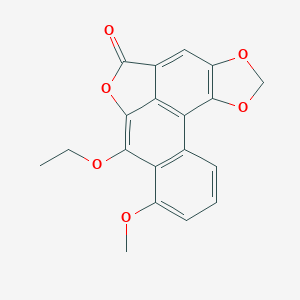

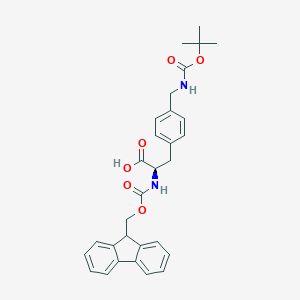
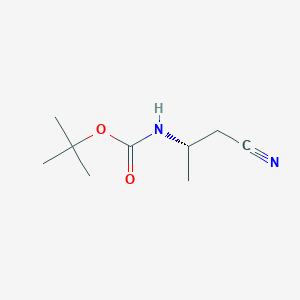
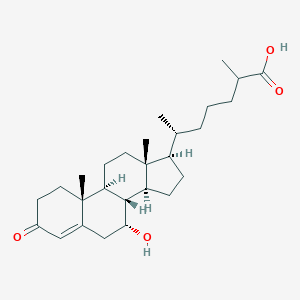
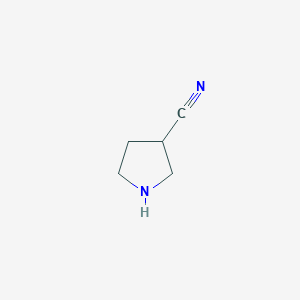

![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)
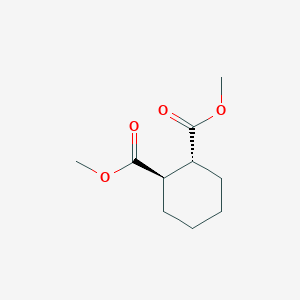
![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)
